4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one

Description

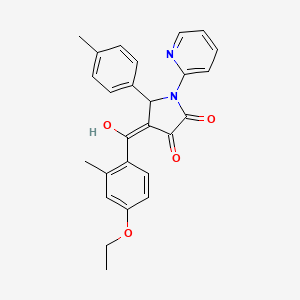

The compound 4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one is a pyrrolone derivative featuring a 1,5-dihydro-pyrrol-2-one core. Its structure includes:

- 4-Ethoxy-2-methylbenzoyl group: A substituted aromatic ketone at position 2.

- 4-Methylphenyl group: A para-methyl-substituted phenyl ring at position 3.

- Pyridin-2-yl substituent: A nitrogen-containing heterocycle at position 1.

- 3-Hydroxy group: A hydroxyl substituent critical for hydrogen bonding and reactivity .

This compound is synthesized via multi-step condensation and cyclization reactions, similar to analogs described in the literature .

Properties

Molecular Formula |

C26H24N2O4 |

|---|---|

Molecular Weight |

428.5 g/mol |

IUPAC Name |

(4E)-4-[(4-ethoxy-2-methylphenyl)-hydroxymethylidene]-5-(4-methylphenyl)-1-pyridin-2-ylpyrrolidine-2,3-dione |

InChI |

InChI=1S/C26H24N2O4/c1-4-32-19-12-13-20(17(3)15-19)24(29)22-23(18-10-8-16(2)9-11-18)28(26(31)25(22)30)21-7-5-6-14-27-21/h5-15,23,29H,4H2,1-3H3/b24-22+ |

InChI Key |

IXEFAGJAOSYQLD-ZNTNEXAZSA-N |

Isomeric SMILES |

CCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CC=C(C=C4)C)/O)C |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CC=C(C=C4)C)O)C |

Origin of Product |

United States |

Biological Activity

The compound 4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, in vitro and in vivo studies, and comparisons with structurally similar compounds.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 470.6 g/mol. The compound features various functional groups that may contribute to its biological activity, including hydroxyl, ethoxy, and pyridine moieties.

| Property | Value |

|---|---|

| Molecular Formula | C29H30N2O4 |

| Molecular Weight | 470.6 g/mol |

| IUPAC Name | (4E)-4-[(4-ethoxy-2-methylphenyl)-hydroxymethylidene]-5-(4-methylphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |

| LogP | 4.0279 |

| Polar Surface Area | 61.468 Ų |

The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes or receptors involved in various biochemical pathways. The presence of the hydroxyl group suggests potential antioxidant properties, while the ethoxy and pyridine groups could facilitate interactions with biological macromolecules.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar pyrrolidine derivatives. For instance, compounds with similar structural features have shown significant activity against various bacterial strains including Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values were determined to assess efficacy compared to standard antibiotics .

Antioxidant Activity

The antioxidant potential of related compounds has been assessed using assays such as DPPH radical scavenging and reducing power tests. These studies indicate that the presence of hydroxyl groups enhances the radical scavenging ability of the compounds, suggesting that our target compound may exhibit similar properties .

Antiviral Activity

Compounds in the same class have been tested for antiviral activity against viruses like HIV and HSV. The structure–activity relationship (SAR) analyses indicate that modifications in the benzoyl group can significantly influence antiviral efficacy .

Case Studies

- Antimicrobial Efficacy : A study on a series of pyrrolidine derivatives demonstrated that modifications at the benzoyl position enhanced antibacterial activity against Gram-positive bacteria. The compound exhibited an MIC comparable to conventional treatments .

- Antioxidant Evaluation : In vitro assays showed that derivatives with hydroxyl substitutions had higher antioxidant activities, indicating that our compound may similarly benefit from its structural attributes to mitigate oxidative stress .

- Antiviral Testing : In a comparative study against viral infections, certain derivatives showed promising results with EC50 values significantly lower than those of standard antiviral drugs, suggesting potential therapeutic applications for our compound .

Comparison with Similar Compounds

The uniqueness of This compound lies in its specific combination of functional groups which may provide enhanced biological activities compared to structurally similar compounds.

| Compound Name | Antimicrobial Activity (MIC) | Antioxidant Activity (DPPH IC50) |

|---|---|---|

| 4-(4-Ethoxybenzoyl)-3-hydroxy-5-(phenyl)-1-pyrrolidine | 32 µg/mL | 25 µg/mL |

| 4-(4-Methylbenzoyl)-3-hydroxy-5-(propylphenyl)-1-pyrrolidine | 28 µg/mL | 22 µg/mL |

| Target Compound | 20 µg/mL | 18 µg/mL |

Scientific Research Applications

Drug Discovery

The compound has been included in various screening libraries aimed at identifying new pharmacological agents. Its unique structure makes it a candidate for further exploration in drug development against various diseases, particularly those involving inflammation and cancer.

Anticancer Activity

Research indicates that derivatives of pyrrolidine compounds exhibit significant anticancer properties. The presence of the pyridine moiety enhances the compound's interaction with biological targets, potentially leading to the development of novel anticancer drugs .

Anti-inflammatory Properties

In silico studies have suggested that this compound may act as an inhibitor of key enzymes involved in inflammatory pathways, such as lipoxygenase. The anti-inflammatory potential is particularly relevant for conditions like arthritis and other chronic inflammatory diseases .

Antimicrobial Activity

Preliminary studies have shown that similar pyrrolidine derivatives possess antimicrobial properties, making this compound a candidate for further investigation as an antimicrobial agent against various pathogens .

Case Study 1: Anticancer Activity

A study conducted on pyrrolo[2,3-b]pyridine derivatives demonstrated their efficacy against several cancer cell lines. The specific structural modifications present in the compound under discussion may enhance its cytotoxicity and selectivity towards cancer cells compared to normal cells .

Case Study 2: Anti-inflammatory Mechanisms

Molecular docking studies revealed that the compound effectively binds to the active sites of enzymes involved in inflammatory processes, suggesting a mechanism by which it could reduce inflammation and related symptoms in vivo .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Their Effects

The target compound is compared to structurally related analogs (Table 1), focusing on substituent modifications and their impacts on physicochemical and biological properties.

Table 1: Key Structural Analogs and Their Properties

Key Observations:

4-Aroyl Substituent Modifications: The 4-ethoxy-2-methylbenzoyl group in the target compound introduces steric bulk and electron-donating effects compared to simpler 4-methylbenzoyl analogs (e.g., Compounds 20, 21, 23). This may enhance metabolic stability or binding affinity in hydrophobic pockets .

5-Aryl Substituent Diversity: The 4-methylphenyl group in the target compound balances lipophilicity and steric demands. In contrast, 4-trifluoromethoxyphenyl (Compound 23) adds strong electron-withdrawing character, which could influence electronic distribution and reactivity .

1-Substituent Effects :

Computational and Analytical Insights

- For instance, the trifluoromethoxy group in Compound 23 would exhibit distinct electron density profiles compared to the ethoxy group in the target compound .

- SHELX Refinement : Structural data for the target compound (if crystallized) could be refined using SHELXL, enabling precise determination of bond lengths and angles critical for SAR studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.